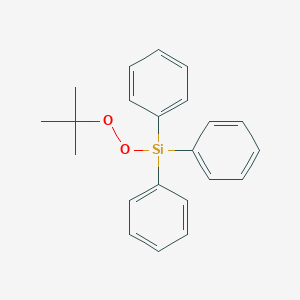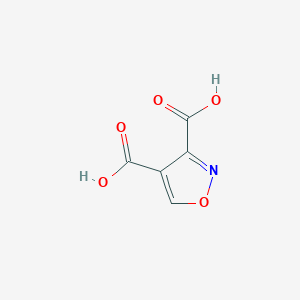
1,2-Oxazole-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxazole-3,4-dicarboxylic acid (ODCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. ODCA is a versatile molecule that can be synthesized in various ways and has been studied for its potential use in the fields of medicine, materials science, and catalysis.
Applications De Recherche Scientifique
1,2-Oxazole-3,4-dicarboxylic acid has been studied extensively for its potential applications in the fields of medicine, materials science, and catalysis. In medicine, 1,2-Oxazole-3,4-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 1,2-Oxazole-3,4-dicarboxylic acid has been used as a building block for the synthesis of novel polymers and materials. It has also been studied for its potential use in the development of new electronic and optical materials.
In catalysis, 1,2-Oxazole-3,4-dicarboxylic acid has been used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Mécanisme D'action
The mechanism of action of 1,2-Oxazole-3,4-dicarboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. 1,2-Oxazole-3,4-dicarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
1,2-Oxazole-3,4-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 1,2-Oxazole-3,4-dicarboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Oxazole-3,4-dicarboxylic acid is a versatile molecule that can be synthesized in various ways and has a wide range of applications. It is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, 1,2-Oxazole-3,4-dicarboxylic acid is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 1,2-Oxazole-3,4-dicarboxylic acid can be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 1,2-Oxazole-3,4-dicarboxylic acid. In medicine, 1,2-Oxazole-3,4-dicarboxylic acid could be further studied for its potential use in the treatment of neurodegenerative diseases and other conditions. In materials science, 1,2-Oxazole-3,4-dicarboxylic acid could be used as a building block for the synthesis of new materials with novel properties. In catalysis, 1,2-Oxazole-3,4-dicarboxylic acid could be further studied for its potential use as a catalyst for various reactions. Overall, 1,2-Oxazole-3,4-dicarboxylic acid is a promising molecule with many potential applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
1,2-Oxazole-3,4-dicarboxylic acid can be synthesized through several methods, including the reaction of 1,2-oxazole with maleic anhydride and the oxidation of 1,2-oxazole-3-carboxylic acid. The most common method of synthesis involves the reaction of 1,2-oxazole with maleic anhydride in the presence of a catalyst such as sulfuric acid. This method yields 1,2-Oxazole-3,4-dicarboxylic acid with a high purity and yield.
Propriétés
Numéro CAS |
15440-76-3 |
|---|---|
Nom du produit |
1,2-Oxazole-3,4-dicarboxylic acid |
Formule moléculaire |
C5H3NO5 |
Poids moléculaire |
157.08 g/mol |
Nom IUPAC |
1,2-oxazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-11-6-3(2)5(9)10/h1H,(H,7,8)(H,9,10) |
Clé InChI |
VHTCWHUBWLWXSW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NO1)C(=O)O)C(=O)O |
SMILES canonique |
C1=C(C(=NO1)C(=O)O)C(=O)O |
Synonymes |
3,4-Isoxazoledicarboxylicacid(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
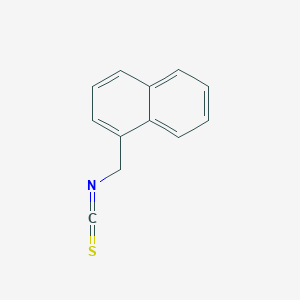
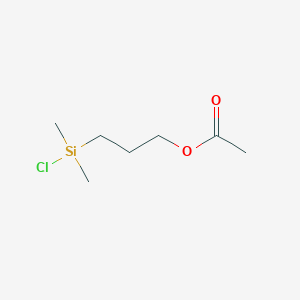
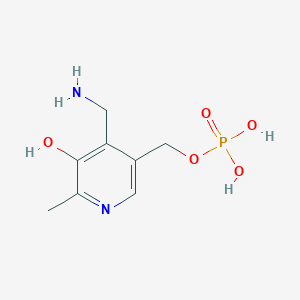
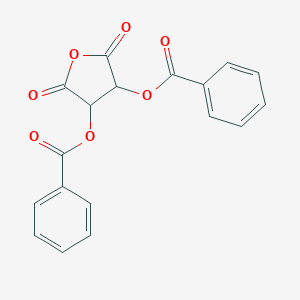
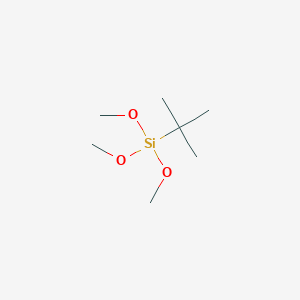
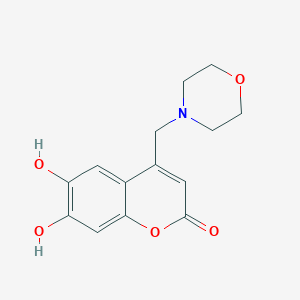
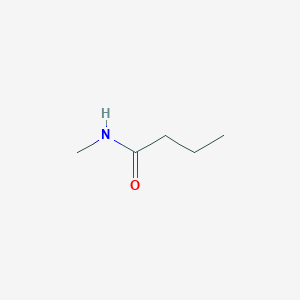
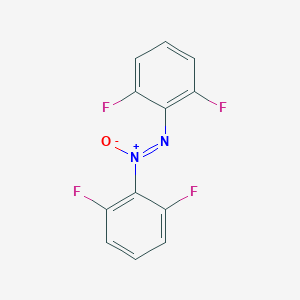
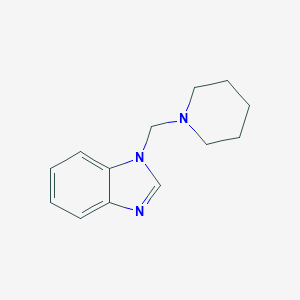
![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
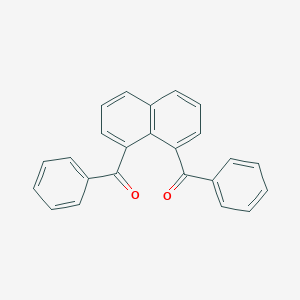
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
